2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester
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Overview
Description
2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester is a chemical compound that features a fluorine atom, a piperazine ring, and a benzoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with piperazine under specific conditions. The nitro group is reduced to an amine, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the fluorine atom enhances the compound’s stability and bioavailability. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: An intermediate used in the synthesis of phthalazinone scaffolds.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
2-Fluoro-4-piperazin-1-yl-benzoic acid methyl ester is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. The piperazine ring also contributes to its potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-fluoro-4-piperazin-1-ylbenzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;;/h2-3,8,14H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYJBVBRANDELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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